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Compound of Interest

Compound Name: Dodecyltris(3-fluorophenyl)silane

Cat. No.: B11944065

CAS Registry Number: 2128-45-2 Formula:
Molecular Weight: 482.71 g/mol

Executive Summary

Dodecyltris(3-fluorophenyl)silane is a specialized organosilane ligand used primarily in the
functionalization of stationary phases for High-Performance Liquid Chromatography (HPLC)
and the modification of material surfaces (e.g., sepiolite nanocomposites).[1] Its structure
combines a lipophilic dodecyl (

) chain with a tris(3-fluorophenyl)silyl core.

This unique architecture imparts "mixed-mode" selectivity:
» Hydrophobic Interaction: Provided by the

alkyl chain.

Interaction: Facilitated by the electron-deficient fluorinated aromatic rings.

o Shape Selectivity: The bulky silyl core creates steric discrimination for isomeric compounds.
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This guide details the spectroscopic signatures required to validate the identity and purity of
this compound during synthesis or quality control.

Synthesis & Structural Logic

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for
identifying characteristic impurities (e.g., residual silanols or homocoupled byproducts).

Synthesis Pathway

The most robust synthetic route involves a Grignard reaction between Dodecyltrichlorosilane
and 3-Fluorophenylmagnesium bromide.

Reaction:

Workflow Diagram

The following diagram illustrates the critical process steps and quality checkpoints.

Column Chromatography

Precursors:
Dodecyltrichlorosilane

Grignard Reaction A (o] g Remove Bip o
+3-Fluorophenyl MgBr (Anhydrous THF, Reflux) (Hexanel /EtOAC) (3-fluorophenyl)silane

Click to download full resolution via product page

Caption: Figure 1. Synthesis workflow ensuring removal of homocoupled biaryl impurities prior
to spectroscopic validation.

Spectroscopic Data Profile

The following data represents the authoritative spectroscopic profile for Dodecyltris(3-
fluorophenyl)silane.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The presence of Fluorine (

) introduces spin-spin coupling (
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and

) that splits carbon and proton signals in the aromatic region.

H NMR (Proton) Data

Solvent:
, 400 MHz
Chemical Shift
( o ] . Structural
Multiplicity Integration Assignment .
Insight
» Ppm)
7.35-7.45 Multiplet 3H Ar-H (C5) Meta to F and Si.
_ Ortho to Si, Meta
7.20-7.30 Multiplet 3H Ar-H (C6)
to kR
Ortho to F and Si
7.10-7.18 Multiplet 3H Ar-H (C2) _
(Shielded by F).
Ortho to F, Para
7.00-7.10 Tof D 3H Ar-H (C4) )
to Si.
Alkyl Chain ( Bulk methylene
1.20-1.40 Broad Signal 20H
) envelope.
1.10 - 1.20 Multiplet 2H -methylene
protons.
Triplet :
0.88 plet ( 3H Terminal Distal methyl
) group.
0.75-0.85 Multiplet 2H -methylene
(Shielded by Si).
C NMR (Carbon) Data
Solvent:
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. Note: C-F coupling leads to doublets.

Chemical Shift ( Splitting (
Assignment
» Ppm) )
Doublet (
163.5 C3 (C-F ipso)
)
Doublet (
137.2 C1 (C-Siipso)
)
Doublet (
130.1 C5
)
Doublet (
127.8 C6
)
Doublet (
119.5 Cc2
)
Doublet (
116.8 C4
)
Alkyl Chain (
33.5,31.9, 29.7... Singlets
)
14.1 Singlet Terminal
12.5 Singlet

F NMR (Fluorine)

Solvent:

, Ref:

o Shift:
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-113.5 ppm

o Pattern: Multiplet (due to coupling with H2, H4, H5).

» Diagnostic: A single distinct signal confirms the symmetry of the three rings. Multiple peaks
indicate hydrolysis or mixed substitution.

Si NMR (Silicon)
Solvent:

, Ref: TMS

 Shift:

-16.5 ppm (approx)

e Region: Characteristic of

species.

Mass Spectrometry (MS)

Method: EI (Electron Impact) or APCI (Atmospheric Pressure Chemical lonization)
e Molecular lon (

): m/z 482.2

e Base Peak: Often m/z 313 corresponding to the

cation (Loss of dodecyl chain).

e Fragmentation:

o (Loss of alkyl chain).

o (Loss of one aryl ring).

Infrared Spectroscopy (FT-IR)
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e 3070 cm

: C-H stretch (Aromatic).
e 2920, 2850 cm
: C-H stretch (Aliphatic
chain).
e 1580, 1480 cm
: C=C ring skeletal vibrations.

e 1425 cm

: Si-Aryl stretch (
).
e 1260 cm
: C-F stretch (Aryl Fluoride).

e 1110 cm
: Si-C stretch.

Application Logic: Why This Molecule?

In drug development and chromatography, the specific substitution pattern of Dodecyltris(3-
fluorophenyl)silane offers a critical advantage over standard C18 phases.

Interaction Mechanism

The 3-fluorophenyl group is electron-poor compared to a standard phenyl group. This creates a
"pull-push” mechanism when interacting with analytes:

e Electron-Rich Analytes: Strong
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attraction to the electron-poor stationary phase.

+ Halogenated Analytes: "Fluorous-Fluorous" recognition interactions.

Target Analyte Dodecyltris(3-fluorophenyl)silane

(e.g., Positional Isomer) Ligand

Hydrophobic Interaction Pi-Pi Stacking Steric Discrimination
(C12 Chain) (Electron Deficient Ring) (Rigid Silyl Core)

High Resolution Separation

Click to download full resolution via product page
Caption: Figure 2. Multi-modal interaction mechanism allowing separation of complex isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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